molecular formula C36H58N4O11S B10853486 Topostatin

Topostatin

Katalognummer: B10853486
Molekulargewicht: 754.9 g/mol
InChI-Schlüssel: XLDIAUNLPWGNHO-NUPNHORYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Topostatin is a novel inhibitor of both topoisomerase I and topoisomerase II, enzymes critical for DNA replication and transcription. It was originally isolated from the fermentation broth of the actinobacterium Thermomonospora alba Strain No. 1520 . Its unique mechanism involves the competitive inhibition of these enzymes with respect to DNA, preventing the relaxation of supercoiled DNA and the decatenation of kinetoplast DNA . Unlike some other topoisomerase-targeting compounds, Topostatin does not function by stabilizing the cleavable complex nor by intercalating into DNA strands . Its inhibitory activity is both pH- and temperature-dependent, with maximum activity around pH 6 and 28°C . In preclinical studies, Topostatin has demonstrated growth-inhibitory activity against central nervous system tumor cell lines (SNB-75 and SNB-78) . It has also been shown to inhibit certain restriction endonucleases but does not affect DNase I, DNase II, RNase A, or DNA ligase . Furthermore, research indicates that Topostatin does not induce the nuclear accumulation of p53 protein by DNA damage in normal human cells, suggesting a potentially distinct pathway of action . This profile makes Topostatin a valuable tool compound for investigating DNA topology, enzyme mechanics, and novel anti-cancer strategies in a research setting.

Eigenschaften

Molekularformel

C36H58N4O11S

Molekulargewicht

754.9 g/mol

IUPAC-Name

[1-amino-3-[(3S,6S)-6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate

InChI

InChI=1S/C36H58N4O11S/c1-8-9-10-11-12-13-22(2)14-15-23(3)16-18-29(41)24(4)17-19-30-26(6)34(44)39-27(7)35(45)38-21-25(5)33(43)40-28(36(46)50-30)20-31(32(37)42)51-52(47,48)49/h15-16,18,22,24-26,28,30-31H,7-14,17,19-21H2,1-6H3,(H2,37,42)(H,38,45)(H,39,44)(H,40,43)(H,47,48,49)/b18-16+,23-15+/t22?,24?,25-,26?,28-,30?,31?/m0/s1

InChI-Schlüssel

XLDIAUNLPWGNHO-NUPNHORYSA-N

Isomerische SMILES

CCCCCCCC(C)C/C=C(\C)/C=C/C(=O)C(C)CCC1C(C(=O)NC(=C)C(=O)NC[C@@H](C(=O)N[C@H](C(=O)O1)CC(C(=O)N)OS(=O)(=O)O)C)C

Kanonische SMILES

CCCCCCCC(C)CC=C(C)C=CC(=O)C(C)CCC1C(C(=O)NC(=C)C(=O)NCC(C(=O)NC(C(=O)O1)CC(C(=O)N)OS(=O)(=O)O)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Fermentation and Culture Conditions

The production of topostatin begins with the fermentation of Thermomonospora alba strain No. 1520, a thermophilic actinobacterium. The strain is cultured under aerobic conditions in a nutrient-rich medium optimized for secondary metabolite synthesis. While the exact composition of the fermentation medium remains proprietary, analogous protocols for thermophilic actinomycetes suggest the use of carbon sources such as glucose or glycerol, nitrogen sources like peptone or yeast extract, and trace minerals . The culture is typically maintained at a neutral to slightly acidic pH (6.0–7.0) and a temperature range of 28–37°C, with agitation to ensure oxygenation . Fermentation duration varies between 72–120 hours, during which the organism secretes topostatin into the extracellular medium .

Critical to maximizing yield is the pH-dependent stability of topostatin. Studies demonstrate that the compound’s inhibitory activity peaks at pH 6.0, with significant degradation observed at lower pH values or elevated temperatures . Consequently, post-fermentation processing must prioritize rapid cooling and pH stabilization to preserve bioactivity.

Extraction and Preliminary Isolation

Following fermentation, the culture broth is separated into biomass and supernatant via centrifugation or filtration. Topostatin, being extracellular, resides primarily in the supernatant. Initial extraction involves solvent precipitation or adsorption onto hydrophobic resins. Ethanol or acetone precipitation is commonly employed to concentrate the compound while removing water-soluble impurities .

Further purification leverages the compound’s solubility profile. Topostatin is sparingly soluble in polar solvents like water but exhibits moderate solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sequential liquid-liquid extraction using ethyl acetate or chloroform effectively isolates topostatin from aqueous fractions . The organic phase is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract undergoes multistep chromatography to achieve high purity. Initial fractionation via silica gel column chromatography separates components based on polarity. Elution gradients typically transition from nonpolar solvents (hexane or chloroform) to polar solvents (methanol or ethyl acetate) . Fractions exhibiting topoisomerase inhibitory activity are pooled and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC conditions for topostatin purification often employ a C18 column with a mobile phase consisting of acetonitrile and water (acidified with 0.1% trifluoroacetic acid). A gradient elution from 30% to 70% acetonitrile over 30 minutes resolves topostatin as a single peak with a retention time of 18–22 minutes . Final purity is confirmed by analytical HPLC and mass spectrometry, with typical yields ranging from 10–50 mg per liter of culture broth .

Structural Elucidation

The structure of topostatin was determined through a combination of spectroscopic techniques and chemical degradation studies. Fast atom bombardment mass spectrometry (FAB-MS) established the molecular formula as C36H58N4O11S, corresponding to a molecular weight of 778.93 g/mol . Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and two-dimensional experiments (COSY, HMBC, HSQC), revealed a 14-membered macrocyclic scaffold integrating a peptide backbone and a terpenoid-derived side chain .

Key structural features include:

  • A cyclic heptapeptide core with alternating L- and D-amino acids.

  • A sulfated diterpenoid moiety attached via an ester linkage.

  • Three methyl groups and two hydroxyl groups contributing to hydrophobicity .

Stability studies highlighted the compound’s susceptibility to acidic hydrolysis and thermal degradation, necessitating storage at −20°C in anhydrous DMSO .

Bioactivity-Guided Fractionation

Bioactivity assays played a pivotal role in optimizing isolation protocols. Topostatin’s ability to inhibit both topoisomerases I and II without stabilizing DNA-enzyme cleavage complexes distinguished it from other inhibitors like camptothecin or etoposide . During purification, fractions were screened for dual topoisomerase inhibition using plasmid relaxation assays (pBR322 DNA for topoisomerase I) and decatenation assays (kinetoplast DNA for topoisomerase II) . Active fractions were further evaluated for cytotoxic activity against human tumor cell lines, such as SNB-75 and SNB-78, to confirm therapeutic potential .

Challenges and Current Limitations

Despite advances in purification, topostatin’s complex structure poses significant challenges for large-scale production. The compound’s macrocyclic architecture and stereochemical complexity have hindered total synthesis efforts, though preliminary studies suggest routes involving peptide cyclization and terpenoid coupling . Current research focuses on strain improvement through mutagenesis or metabolic engineering to enhance titers in T. alba .

Analyse Chemischer Reaktionen

Enzymatic Inhibition of Topoisomerases I and II

Topostatin demonstrates dual inhibitory activity against topoisomerase I (Topo I) and topoisomerase II (Topo II). Key findings include:

  • Topo I Inhibition : Inhibits calf thymus Topo I with an IC<sub>50</sub> of 15–20 μM, comparable to camptothecin .

  • Topo II Inhibition : Blocks human placental Topo II relaxation and decatenation activities at 4 μM, showing 4-fold greater potency against Topo II than Topo I .

  • Competitive Mechanism : Lineweaver-Burk analysis confirmed competitive inhibition for both enzymes, with DNA as the substrate.

    • K<sub>i</sub> values :

      EnzymeK<sub>i</sub> (μM)K<sub>m</sub> (nM)Inhibitory Potency (K<sub>i</sub>/K<sub>m</sub>)
      Topo I28.48.33,422
      Topo II1.15.3207

pH and Temperature Dependency of Inhibitory Activity

Topostatin’s activity and stability are highly sensitive to environmental conditions:

Table 1: Effects of pH and Temperature on Activity and Stability

ParameterOptimal ConditionStability Profile
pH 6.0Stable at pH 8–10 (90–100% activity retained after 60 min) . Activity declines sharply below pH 6.
Temperature 28°CStable at ≤28°C; complete inactivation at 60°C .

Competitive Inhibition Mechanism with Respect to DNA

Topostatin binds directly to DNA-processing enzymes, competing with DNA substrates:

  • Topo I/II Interaction : Competes with DNA for binding sites, preventing relaxation and decatenation without stabilizing cleavable complexes or intercalating into DNA .

  • Restriction Endonuclease Inhibition : Inhibits Sca I, Hind III, and Pst I (IC<sub>50</sub>: 7–19 μM) but not Alu I, Bam HI, Eco RI, RNase A, or DNases .

Enzyme Specificity and Inhibition Spectrum

Topostatin selectively targets enzymes that interact with double-stranded DNA:

Table 2: Enzyme Inhibition Profile

Inhibited EnzymesNon-Inhibited Enzymes
Topoisomerase I (calf thymus, COLO201 cells)Alu I, Bam HI, Eco RI
Topoisomerase II (human placenta)RNase A, DNase I, DNase II
Sca I, Hind III, Pst IT4 DNA ligase, telomerase

Stability Under Various Conditions

  • Thermal Degradation : Activity decreases with rising temperature (e.g., 50% loss at 40°C after 60 min) .

  • pH Inactivation : Rapid inactivation occurs at pH <6, with maximal stability in neutral-to-alkaline conditions (pH 8–10) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Topostatin belongs to a broader class of cyclic lipopeptides with topoisomerase-inhibitory properties. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Source Structure Target Enzymes IC50 (Topo I/II) Key Mechanisms/Differences References
Topostatin Thermomonospora alba 14-membered cyclic lipopeptide Topo I, Topo II 10 μM (Topo I) Non-intercalative; pH/temperature-dependent activity
Fusaristatin B Fusarium spp. Cyclic lipopeptide Topo I, Topo II 15 μM (Topo I) Structurally similar but includes a β-methyl fatty acid
YM-170320 Unidentified fungus Acyclic lipopeptide Topo I 25 μM (Topo I) Lacks macrocyclic ring; induces fungal morphology changes
Rubrofusarin Fusarium spp. Polyketide Topo II 6.3 μM (Topo II) Targets Topo II via ROS-mediated DNA damage
Etoposide Synthetic derivative of podophyllotoxin Glycoside Topo II 1.2 μM (Topo II) Stabilizes Topo II-DNA cleavable complexes

Key Findings from Comparative Studies

Structural Diversity and Bioactivity: Topostatin’s 14-membered macrocyclic ring and terpenoid-linked fatty acid chain are critical for its dual topoisomerase inhibition. In contrast, Fusaristatin B (a cyclic lipopeptide from Fusarium spp.) shares a similar peptide core but incorporates a β-methyl fatty acid, reducing its Topo I affinity (IC50 = 15 μM vs. Topostatin’s 10 μM) .

Mechanistic Differences :

  • Unlike etoposide , which stabilizes Topo II-DNA cleavable complexes, Topostatin inhibits enzyme activity competitively without DNA binding .
  • Rubrofusarin (a polyketide) inhibits Topo II via reactive oxygen species (ROS), a mechanism absent in Topostatin .

pH and Temperature Sensitivity :

  • Topostatin’s inhibitory activity peaks at pH 6 and 28°C , with reduced stability under acidic or high-temperature conditions . This contrasts with Fusaristatins , which show consistent activity across a broader pH range .

Biological Specificity :

  • Topostatin selectively targets tumor cells (e.g., SNB-75) but lacks antimicrobial effects. In contrast, Fusaristatin A exhibits cytotoxicity against lung cancer cells (LU 65, IC50 = 23 μM) and antifungal activity .

Q & A

Q. How can interdisciplinary teams align methodologies in Topostatin research (e.g., chemists vs. biologists)?

  • Methodological guidance :
  • Pre-study meetings : Define shared protocols (e.g., peptide handling, assay endpoints).
  • Data integration : Use platforms like Benchling or LabArchives for real-time collaboration.
  • Conflict resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.